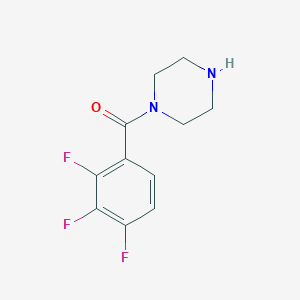

1-(2,3,4-Trifluorobenzoyl)piperazine

CAS No.: 1082394-04-4

Cat. No.: VC3043744

Molecular Formula: C11H11F3N2O

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082394-04-4 |

|---|---|

| Molecular Formula | C11H11F3N2O |

| Molecular Weight | 244.21 g/mol |

| IUPAC Name | piperazin-1-yl-(2,3,4-trifluorophenyl)methanone |

| Standard InChI | InChI=1S/C11H11F3N2O/c12-8-2-1-7(9(13)10(8)14)11(17)16-5-3-15-4-6-16/h1-2,15H,3-6H2 |

| Standard InChI Key | FGWLIETYSZNJPF-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=C(C(=C(C=C2)F)F)F |

Introduction

Chemical Identity and Basic Properties

1-(2,3,4-Trifluorobenzoyl)piperazine is a nitrogen-containing heterocyclic compound characterized by its distinctive structure of a piperazine ring connected to a 2,3,4-trifluorobenzoyl group via an amide linkage.

Fundamental Identification Data

| Parameter | Value |

|---|---|

| Chemical Name | 1-(2,3,4-Trifluorobenzoyl)piperazine |

| CAS Registry Number | 1082394-04-4 |

| Molecular Formula | C₁₁H₁₁F₃N₂O |

| Molecular Weight | 244.21 g/mol |

| Synonyms | Methanone, 1-piperazinyl(2,3,4-trifluorophenyl)- |

Physical Properties

| Property | Value | Note |

|---|---|---|

| Physical State | Solid | At room temperature |

| Density | 1.333±0.06 g/cm³ | Predicted value |

| Boiling Point | 371.8±42.0 °C | Predicted value |

| pKa | 8.16±0.10 | Predicted value |

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities and the presence of the fluorine atoms .

Structural Characteristics

Molecular Structure

1-(2,3,4-Trifluorobenzoyl)piperazine consists of two primary structural components:

-

A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

-

A benzoyl group with fluorine atoms at positions 2, 3, and 4 of the benzene ring

The carbonyl group serves as the bridge between these two moieties, forming an amide bond. The three fluorine atoms on the benzene ring confer unique electronic properties to the molecule, affecting its lipophilicity, metabolic stability, and receptor interactions.

Structural Features of Pharmacological Relevance

The trifluorobenzoyl group enhances lipophilicity and biological activity of the compound. The piperazine moiety, which is commonly found in various pharmaceutically active compounds, contributes to specific receptor interactions and may serve as a structural scaffold for further modifications.

The 2,3,4-trifluoro substitution pattern on the benzene ring creates a distinctive electronic environment that influences:

-

Electron density distribution

-

Hydrogen bonding capacity

-

Metabolic stability

-

Binding affinity to potential biological targets

Synthesis Methods

General Synthetic Approaches

Multiple synthetic routes can be employed to prepare 1-(2,3,4-Trifluorobenzoyl)piperazine, with the most common approaches utilizing readily available starting materials.

Acylation of Piperazine

The most direct approach involves acylation of piperazine with 2,3,4-trifluorobenzoyl chloride:

-

Piperazine reacts with 2,3,4-trifluorobenzoyl chloride in the presence of a base (typically triethylamine or potassium carbonate)

-

The reaction is typically conducted in aprotic solvents like dichloromethane, acetonitrile, or DMF

-

The product is isolated through extraction and purification procedures

This method produces the target compound in moderate to high yields, depending on reaction conditions and purification procedures .

Alternative Synthetic Routes

A related synthesis approach documented for analogous compounds involves:

-

Reaction of piperazine with the appropriate acid chloride in acetonitrile at elevated temperatures (approximately 80°C)

-

The reaction mixture is typically maintained for 18 hours to ensure completion

-

Isolation through crystallization or chromatographic methods

For larger scale preparations, the following approach can be considered:

-

Slow addition of 2,3,4-trifluorobenzoyl chloride to an excess of piperazine in dichloromethane

-

Maintenance of temperature below 5°C during addition

-

Gradual warming to room temperature and stirring until reaction completion

Chemical Reactivity and Modifications

Reactive Sites

1-(2,3,4-Trifluorobenzoyl)piperazine possesses several reactive sites that enable further chemical transformations:

-

The secondary amine (position 4 of the piperazine ring) serves as a nucleophile for:

-

Acylation reactions

-

Alkylation reactions

-

Carbamoylation

-

-

The carbonyl group enables:

-

Reduction reactions

-

Nucleophilic addition

-

-

The fluorine atoms provide opportunities for nucleophilic aromatic substitution reactions under specific conditions .

Common Derivatization Pathways

The compound often serves as a building block for creating more complex molecules. Common derivatization strategies include:

-

Acylation of the secondary amine with acid chlorides or anhydrides

-

Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives

-

Alkylation with alkyl halides to introduce various functional groups

Biological Activity and Applications

Pharmaceutical Applications

1-(2,3,4-Trifluorobenzoyl)piperazine and its derivatives have been explored for various pharmaceutical applications:

-

As intermediates in the synthesis of antibacterial compounds

-

As building blocks for compounds with potential antimicrobial properties

-

In the development of stearoyl-CoA desaturase inhibitors

-

As components in potential SOS response inhibitors to combat bacterial resistance

Structure-Activity Relationships

Studies on related piperazine derivatives with trifluorophenyl substituents have revealed important structure-activity relationships:

-

The trifluorophenyl moiety enhances lipophilicity, potentially improving cell membrane permeability

-

The piperazine scaffold provides a rigid framework for positioning pharmacophoric groups

-

The carbonyl linker serves as both a hydrogen bond acceptor and a conformational constraint

-

The position and number of fluorine substituents significantly impact biological activity and target selectivity

Pharmacological Significance of Fluorination

The trifluoro substitution pattern confers several advantageous properties:

-

Enhanced metabolic stability by protecting adjacent positions from oxidative metabolism

-

Increased lipophilicity, improving membrane permeability

-

Modified electronic properties affecting binding interactions with biological targets

-

Altered hydrogen bonding capabilities compared to non-fluorinated analogues

Analytical Characterization

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 244

-

Characteristic fragmentation patterns associated with loss of fluorine

-

Fragments related to cleavage at the carbonyl group

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 1-(2,3,4-Trifluorobenzoyl)piperazine have been synthesized and studied:

| Compound | Structure Variation | Molecular Weight (g/mol) |

|---|---|---|

| 1-Methyl-4-(2,3,4-trifluorobenzoyl)piperazine | Methyl group on position 1 of piperazine | 258.23 |

| 2-Methyl-1-(3,4,5-trifluorobenzoyl)piperazine hydrochloride | Different fluorination pattern (3,4,5 instead of 2,3,4) with methyl at position 2 | 294.71 |

| (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone | Complex derivative with additional heterocyclic system | 392.38 |

These structural analogues demonstrate the versatility of the basic scaffold and how modifications can be introduced to modulate properties and biological activities .

Comparison with Other Piperazine Derivatives

Compared to other piperazine derivatives, 1-(2,3,4-Trifluorobenzoyl)piperazine displays several distinctive characteristics:

-

Enhanced metabolic stability due to the fluorine substitution pattern

-

Distinct conformational preferences influenced by the trifluorobenzoyl group

-

Specific electronic properties that influence binding to biological targets

-

Increased lipophilicity compared to non-fluorinated analogues

Current Research Trends and Future Perspectives

Recent Research Developments

Recent studies involving compounds structurally related to 1-(2,3,4-Trifluorobenzoyl)piperazine have focused on:

-

Development of novel antibacterial agents that target specific bacterial mechanisms

-

Creation of stearoyl-CoA desaturase inhibitors for potential metabolic disease treatments

-

Design of compounds that inhibit the bacterial SOS response to combat antimicrobial resistance

-

Synthesis of novel heterocyclic hybrids incorporating the trifluorobenzoylpiperazine scaffold

Emerging Applications

Emerging applications for 1-(2,3,4-Trifluorobenzoyl)piperazine and its derivatives include:

-

Development of targeted antimicrobial agents with reduced propensity for resistance development

-

Creation of novel enzyme inhibitors for metabolic disorders

-

Application in molecular imaging as part of more complex structures

Future Research Directions

Future research directions that could further expand the utility of this compound include:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of alternative synthetic routes to improve efficiency and sustainability

-

Exploration of novel hybridization strategies to create multifunctional therapeutic agents

-

Development of targeted drug delivery systems incorporating this structural motif

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume